molecular formula C11H9N3O4 B1602245 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid CAS No. 82228-58-8

4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid

Cat. No. B1602245
CAS RN: 82228-58-8
M. Wt: 247.21 g/mol
InChI Key: PYRJLVPDLIDBNE-UHFFFAOYSA-N
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Description

“4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid” likely refers to a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “4-Nitro” indicates a nitro group (-NO2) attached at the 4th position of the imidazole ring, and “1-(phenylmethyl)” suggests a benzyl group attached at the 1st position. The “5-carboxylic acid” denotes a carboxylic acid group (-COOH) at the 5th position .


Molecular Structure Analysis

While specific structural data for this compound isn’t available, compounds with an imidazole ring generally have a planar ring structure. The presence of the nitro, benzyl, and carboxylic acid groups would likely influence the overall molecular geometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Imidazole compounds are generally stable and have a planar ring structure. The nitro, benzyl, and carboxylic acid groups in “4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid” would influence its properties, such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many imidazole derivatives exhibit biological activity, but without specific context or research, it’s challenging to predict the mechanism of action for this compound .

Future Directions

Research into imidazole derivatives is ongoing due to their prevalence in biologically active compounds. Future directions could include exploring the biological activity of “4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid” or developing new synthesis methods .

properties

IUPAC Name

3-benzyl-5-nitroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)9-10(14(17)18)12-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRJLVPDLIDBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565328
Record name 1-Benzyl-4-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid

CAS RN

82228-58-8
Record name 1-Benzyl-4-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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